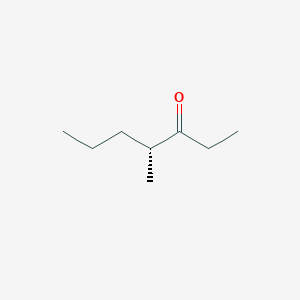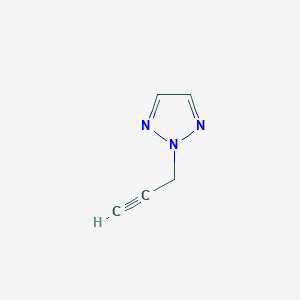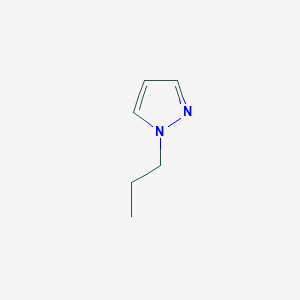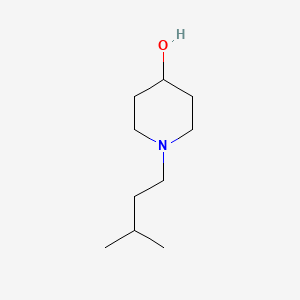
膦酸,((二乙基氨基羰基)甲基)-,二己酯
描述
“Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester” is a chemical compound . It is used for the extraction of lanthanides and actinides . The compound is offered by Benchchem for various applications.
Synthesis Analysis
Phosphonic acids can be synthesized from their esters by hydrolysis or dealkylation . The hydrolysis may take place under both acidic and basic conditions . The McKenna procedure, a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis, is one of the best methods to prepare phosphonic acids . A mixture of alkylphosphonic acid monoesters and alkyl halide in toluene can be stirred under microwave conditions for the synthesis .Molecular Structure Analysis
The molecular formula of “Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester” is C18H38NO4P. The phosphorus center is tetrahedral and is bonded to a methyl group, two OH groups, and an oxygen .Chemical Reactions Analysis
Phosphonate esters can be converted to phosphonic acids in good yields . This can be achieved by using TfOH to catalyze wet and dry processes . In the presence of water, a range of alkyl-, alkenyl-, and aryl-substituted phosphonates can be hydrolyzed to the corresponding phosphonic acids .科学研究应用
合成和化学性质:膦酸酯,包括与指定化合物相似的变体,是通过涉及异氰酸酯或异硫氰酸酯的反应合成的。这些化合物可以经历各种转化,例如环化,以形成具有潜在有机化学应用的不同化学结构 (Lachkova、Petrov 和 Hussein,1993)。
偶联反应:研究探索了膦酸单烷基酯与醛或酮之间的偶联反应。这些过程对于创建具有在包括药物化学在内的各个领域潜在应用的新化学实体非常重要 (Reichwein 和 Pagenkopf,2003)。
结构研究:膦酸及其酯因其结构特性而受到研究,这可能为传感和治疗等应用带来新的机会。将氨基膦酸基团引入硼酸一直是人们关注的主题 (Zhang 等人,2017)。
氢化过程:与指定化合物相关的膦酸酯氢化是一种用于合成各种膦酸酯的过程。该过程在有机合成和材料科学中具有影响 (Gulyukina 等人,2007)。
聚合研究:膦酸酯是聚合过程中的关键组分,在创建具有特定性质的新材料方面提供潜在应用 (Branham 等人,2000)。
生物和医药应用:膦酸酯衍生物因其在治疗阿尔茨海默氏症等疾病和抗氧化活性方面的潜力而受到探索。这些化合物的结构多功能性使其在药物研究中具有重要意义 (Zaout 等人,2021)。
酯化过程:研究还集中在膦酸的选择性酯化上,这是一个与合成诸如所讨论化合物等化合物相关的过程。这些方法对于为不同应用创建各种酯非常重要 (Trzepizur 等人,2021)。
未来方向
Phosphonic acids are of great importance due to their biological activity and are used in various fields including chemistry, biology, and physics . Therefore, the synthesis of phosphonic acids is a determinant question for numerous research projects . The microwave-accelerated BTMS (MW-BTMS) dealkylation of phosphonate alkyl esters is an important enhancement of the conventional BTMS method with significant advantages .
属性
IUPAC Name |
2-dihexoxyphosphoryl-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO4P/c1-5-9-11-13-15-22-24(21,23-16-14-12-10-6-2)17-18(20)19(7-3)8-4/h5-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSULAAVSYZOTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOP(=O)(CC(=O)N(CC)CC)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223980 | |
| Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [TCI America MSDS] | |
| Record name | Dihexyl((diethylcarbamoyl)methyl)phosphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20602 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7369-66-6 | |
| Record name | Dihexyl P-[2-(diethylamino)-2-oxoethyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7369-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylic acid](/img/structure/B1367195.png)






![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)





